molecular formula C14H15NO4 B15059396 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No.: B15059396
M. Wt: 261.27 g/mol
InChI Key: FUICEIZOAJNOMV-UHFFFAOYSA-N
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Description

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group, a methyl group, and a propanoic acid moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl groups, and finally the attachment of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents.

Scientific Research Applications

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, which serves as the core structure for many derivatives.

    8-Methoxyquinoline: A simpler analog with a methoxy group at the 8-position.

    6-Methylquinoline: A derivative with a methyl group at the 6-position.

    Quinolin-4-one: A quinoline derivative with a keto group at the 4-position.

Uniqueness

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoic acid

InChI

InChI=1S/C14H15NO4/c1-9-7-10-11(16)3-5-15(6-4-13(17)18)14(10)12(8-9)19-2/h3,5,7-8H,4,6H2,1-2H3,(H,17,18)

InChI Key

FUICEIZOAJNOMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)O

Origin of Product

United States

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